Product packaging for Salicylic Acid β-D-O-Glucuronide-d4(Cat. No.:)

Salicylic Acid β-D-O-Glucuronide-d4

Cat. No.: B1152898
M. Wt: 318.27
Attention: For research use only. Not for human or veterinary use.
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Description

Salicylic Acid β-D-O-Glucuronide-d4 is a deuterium-labeled isotopologue of a key phenolic glucuronide metabolite of aspirin (acetylsalicylic acid) and is intended for use as an internal standard in quantitative analytical methods. In vivo, acetylsalicylic acid is rapidly deacetylated to form salicylic acid (SA), which is subsequently metabolized via conjugation with glucuronic acid catalyzed by UDP-glucuronosyltransferases (UGTs) to form both acyl and phenolic glucuronide conjugates . The glucuronidation of salicylic acid is a significant metabolic pathway that decreases the amount of pharmacologically active compound present . Studies using expressed human UGT enzymes have shown that multiple UGT isoforms, including UGT1A1, 1A3, 1A6, 1A7, 1A8, 1A9, 1A10, and 2B7, catalyze the formation of the phenolic glucuronide . This compound serves as a critical reference standard for method development, validation (AMV), and Quality Control (QC) during the drug development process, enabling precise and accurate quantification of SA phenolic glucuronide levels in biological matrices . Its primary research applications include UGT enzyme phenotyping, drug metabolism and pharmacokinetic (DMPK) studies, investigation of glucuronide reactivity and covalent binding to proteins , and understanding the metabolic fate of aspirin and salicylic acid. The incorporation of four deuterium atoms provides a distinct mass difference from the endogenous metabolite, making it ideal for LC-MS/MS analysis and ensuring reliable traceability against pharmacopeial standards. This product is offered with comprehensive analytical data and is strictly for research purposes. It is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C₁₃H₁₀D₄O₉

Molecular Weight

318.27

Synonyms

2-Carboxyphenyl β-D-Glucopyranosiduronic Acid-d4;  o-Carboxypheny β-D-Glucopyranosiduronic Acid-d4;  Salicylic Acid Glucuronide-d4;  Salicylic Acid Phenolic Glucuronide-d4;  Salicylic Glucuronide-d4; 

Origin of Product

United States

Chemical Synthesis and Isotopic Labeling Strategies for Research Standards

Methodologies for the Synthesis of Salicyl Glucuronide Derivatives

The synthesis of salicyl glucuronide derivatives, including both the phenolic and acyl isomers, is a complex process that has been the subject of extensive research. These derivatives are crucial for understanding the metabolism and disposition of salicylic (B10762653) acid in the body.

Directed Synthesis of Phenolic β-D-O-Glucuronide Isomers

The synthesis of phenolic β-D-O-glucuronides, where the glucuronic acid is attached to the phenolic hydroxyl group of salicylic acid, has been a long-standing area of investigation. uni.edu A common strategy involves the use of acyl-protected glucuronate intermediates. psu.edu These methods typically start from D-glucurono-6,3-lactone, which is converted to a mixture of α/β-anomers of its methyl ester, with the β-anomer being separable by crystallization. psu.edu This β-anomer can then be used as a precursor for coupling with the phenolic group of salicylic acid. psu.edu

One of the established methods for this coupling is the Koenigs-Knorr reaction, which utilizes a bromo sugar derivative in the presence of a promoter, such as a silver salt. psu.edu For instance, the synthesis of the methyl salicylate (B1505791) glucuronide was successfully achieved using a bromo sugar and silver carbonate (Ag2CO3). psu.edu This approach is often more suitable for aryl glucuronides compared to acid-catalyzed methods. psu.edu The use of a participating group at the C-2 position of the glucuronic acid derivative generally favors the formation of the desired β-configuration, which is the naturally occurring form. psu.edu

Synthesis Approaches for Acyl Glucuronide Isomers

Acyl glucuronides, where the glucuronic acid is linked to the carboxyl group of salicylic acid, are known for their chemical instability, being susceptible to hydrolysis and intramolecular rearrangement. nih.govpsu.edu This instability has historically made their synthesis challenging. psu.edu However, progress has been made in developing methods for their preparation in appreciable quantities. psu.edu

The synthesis of acyl glucuronides often involves the use of protected glucuronic acid derivatives to selectively react with the carboxylic acid functionality of salicylic acid. psu.edu Benzyl ester/ether protection strategies have been successfully employed in the synthesis of other acyl glucuronides and could be applicable to salicylic acid. psu.edu It is important to note that salicyl acyl glucuronide (SAG) can undergo rearrangement under physiological conditions to its 2-, 3-, and 4-O-acyl positional isomers. nih.gov

Incorporation of Stable Isotopes for Internal Standard Applications

The use of stable isotope-labeled compounds as internal standards is a cornerstone of modern bioanalytical chemistry, particularly in mass spectrometry. nih.govnih.gov The incorporation of stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) creates a molecule that is chemically identical to the analyte of interest but has a different mass, allowing for its distinct detection. youtube.com This co-eluting, mass-differentiated standard compensates for variations in sample preparation and matrix effects, leading to highly accurate and precise quantification. nih.gov

Deuteration (d4) Site-Specific Labeling on the Salicylate Moiety

In the case of Salicylic Acid β-D-O-Glucuronide-d4, the stable isotope label consists of four deuterium atoms incorporated into the aromatic ring of the salicylic acid portion of the molecule. clearsynth.comscbt.com This specific labeling is crucial as it creates a significant mass shift from the unlabeled compound, facilitating its use as an internal standard in mass spectrometric analyses. nih.gov The stability of the C-D bond compared to the C-H bond can also be a factor in certain metabolic studies. nih.gov

Recent advancements in synthetic chemistry have provided novel methods for site-selective deuteration of aromatic compounds. One such metal-free approach utilizes photoexcitation in deuterated hexafluoroisopropanol (HFIP-d1) to achieve hydrogen isotope exchange (HIE) at specific positions on the aromatic ring by leveraging the enhanced basicity of the excited-state aromatic system. nih.gov

Chemical Routes for this compound Preparation

The preparation of this compound involves a multi-step synthetic process. A plausible route would first involve the synthesis of deuterated salicylic acid (Salicylic Acid-d4). This can be achieved through various deuteration methods, including those leveraging photo-excited states for site-specific labeling. nih.gov

Once the deuterated salicylic acid is obtained, it can be coupled with a suitably protected glucuronic acid donor to form the phenolic β-D-O-glucuronide. This step would likely follow the principles of the directed synthesis methodologies described for the unlabeled phenolic glucuronide, such as the Koenigs-Knorr reaction or other modern coupling techniques. psu.edu The final step would involve the deprotection of the glucuronic acid moiety to yield the target compound, this compound.

Purity Assessment and Structural Confirmation of Synthesized Deuterated Conjugates

Ensuring the purity and confirming the structure of the synthesized this compound is critical for its intended use as a research standard. A combination of analytical techniques is employed for this purpose.

High-performance liquid chromatography (HPLC) is a fundamental tool for assessing the chemical purity of the synthesized compound. nih.gov It allows for the separation of the desired product from any starting materials, reagents, or side products.

Mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), is essential for confirming the molecular weight and elemental composition of the deuterated conjugate. nih.gov ESI-HRMS can be used to determine the isotopic purity by distinguishing the H/D isotopolog ions. nih.gov Tandem mass spectrometry (MS/MS) can provide structural information by fragmenting the molecule and analyzing the resulting product ions, which can help to confirm the position of the deuterium labels. nih.gov

A certificate of analysis accompanying the standard should provide detailed information on its purity as determined by these methods. simsonpharma.com

Metabolic Formation and Enzymology in Experimental Systems

Glucuronidation Pathways of Salicylic (B10762653) Acid in Isolated Hepatic and Extrahepatic Models

The liver is the principal site for the glucuronidation of salicylic acid. Studies using pooled human liver microsomes (HLMs) have been instrumental in elucidating the kinetics and enzymatic pathways involved. nih.gov In these in vitro systems, both SAAG and SAPG are formed, with their relative ratios providing insights into the predominant metabolic routes. nih.gov

While the liver is the primary location, extrahepatic tissues also contribute to salicylic acid metabolism. Research has shown that the kidneys, for instance, possess glucuronidation capabilities. nih.gov Isolated human kidney perfusion experiments have demonstrated the formation of glucuronide conjugates of various phenolic compounds, suggesting a potential role for the kidney in salicylic acid glucuronidation. nih.gov Furthermore, studies in chickens have shown that salicylate (B1505791) administration can selectively enhance renal glucuronyltransferase activity, further supporting the role of the kidney in this metabolic process. nih.gov

Identification and Characterization of Human UDP-Glucuronosyltransferase (UGT) Isoforms Involved in Salicylic Acid Glucuronidation

A variety of UGT isoforms are responsible for the glucuronidation of salicylic acid, each exhibiting different specificities for the formation of the phenolic and acyl glucuronides. nih.gov

Multiple UGT isoforms have been identified as catalysts for the formation of salicylic acid phenolic glucuronide (SAPG). nih.gov Studies utilizing heterologously expressed UGTs have shown that a broad range of isoforms, including UGT1A1, UGT1A3, UGT1A6, UGT1A7, UGT1A8, UGT1A9, UGT1A10, and UGT2B4, are capable of catalyzing this reaction. nih.gov Among these, UGT1A9 is considered a primary contributor to the formation of SAPG. caymanchem.com The involvement of multiple UGTs suggests a complex and redundant system for the phenolic glucuronidation of salicylic acid in vivo. nih.gov

The formation of salicylic acid acyl glucuronide (SAAG) is also catalyzed by several UGT isoforms. nih.gov However, comparisons of apparent Km values from studies with pooled HLMs and expressed UGTs point towards UGT2B7 as a likely primary catalyst for this specific conjugation. nih.gov While other isoforms can also form SAAG, UGT2B7 appears to play a significant role in this pathway. nih.gov It is noteworthy that the ratio of phenolic to acyl glucuronide formation can vary significantly among the different UGT isoforms, with a more than 12-fold difference observed between UGT1A6 and UGT1A1. nih.gov

Enzymatic Reaction Kinetics and Regulatory Factors of Salicylate Glucuronidation

The kinetics of salicylic acid glucuronidation are complex and can be influenced by various factors. Studies have shown that at higher doses of aspirin (B1665792), the pathways for forming salicyluric acid and salicyl phenolic glucuronide can become saturated. nih.gov This saturation leads to a shift in metabolism, with a greater proportion of unchanged salicylic acid being excreted. nih.gov

Genetic polymorphisms in UGT enzymes can also significantly impact the rate of salicylate glucuronidation. For example, the UGT1A62 variant has been associated with a more rapid glucuronidation of salicylic acid compared to the wild-type UGT1A6 *1/1 genotype. nih.govresearchgate.net This can lead to differences in the excretion patterns of salicylic acid and its metabolites among individuals with different genotypes. nih.gov

Dietary factors may also play a role in regulating UGT activity. nih.gov Certain phytochemicals found in vegetables have been shown to induce phase II enzymes, potentially influencing the metabolism of drugs like aspirin. nih.gov However, the precise impact of diet on salicylic acid glucuronidation requires further investigation.

Comparative Interspecies Studies of Salicylic Acid Glucuronide Formation and Disposition in Animal Models

Significant interspecies differences exist in the metabolism and disposition of salicylic acid. Early research identified the presence of salicyl diglucuronates in the urine of dogs fed salicylic acid, while both mono- and di-glucuronides were found in human urine. uni.edu Rabbits fed salicylic acid were observed to excrete small amounts of both ester and ether linked glucuronides. uni.edu

More recent studies in male Fischer 344 rats have shown age- and dose-related changes in the disposition and metabolism of salicylic acid. nih.gov For instance, the percentage of the dose excreted as the ether glucuronide (SA-PG) decreased in older rats, while the formation of the glycine (B1666218) conjugate, salicyluric acid, increased. nih.gov These studies highlight the importance of considering species and age when evaluating the metabolism of salicylic acid.

Reactivity and Stability of Salicylic Acid Glucuronides in Biological Matrices

Investigations into Acyl Migration and Isomerization of Salicyl Acyl Glucuronide

Salicyl Acyl Glucuronide (SAG), the 1-β-O-acyl glucuronide of salicylic (B10762653) acid, is known to be unstable under physiological conditions. nih.gov It undergoes a significant intramolecular rearrangement known as acyl migration. nih.govnih.gov This process involves the transfer of the salicylic acid acyl group from its initial C-1 hydroxyl position on the glucuronic acid moiety to other hydroxyl groups on the sugar ring. nih.govresearchgate.net

The primary pathway for this rearrangement leads to the formation of 2-O, 3-O, and 4-O-acyl positional isomers. nih.gov This isomerization is a pH-dependent, intramolecular transesterification reaction. researchgate.net Studies conducted in vitro at a physiological pH of 7.4 and a temperature of 37°C have demonstrated that SAG rearranges with a half-life (T1/2) of approximately 1.4 to 1.7 hours. nih.gov The process begins with the formation of the 1-β-glucuronide, which can then isomerize to the 2-, 3-, or 4-β isomers. nih.gov These β-isomers may also undergo reversible anomerization to form their corresponding α-isomers. nih.gov

In Vitro Stability and Rearrangement of Salicyl Acyl Glucuronide (SAG)

ParameterConditionObservationReference
Half-Life (T1/2) of SAGpH 7.4, 37°C1.4 - 1.7 hours nih.gov
Primary ReactionPhysiological ConditionsAcyl migration to form 2-, 3-, and 4-O-acyl positional isomers nih.gov
MechanismIntramolecularNucleophilic attack by adjacent hydroxyl groups on the carbonyl moiety researchgate.net

Mechanisms of Covalent Adduct Formation with Biomolecules (e.g., proteins) in Vitro

The electrophilic nature of acyl glucuronides makes them reactive towards nucleophiles, including biological macromolecules like proteins. nih.govmdpi.com Salicyl Acyl Glucuronide and its isomers can form covalent adducts with proteins, a reaction that has been demonstrated in vitro with human serum albumin (HSA). nih.gov When SAG was incubated with HSA under physiological conditions, covalent adducts were formed, indicating that the salicylic acid moiety had become irreversibly bound to the protein. nih.gov

Two primary mechanisms are proposed for this covalent binding:

Transacylation: This involves a direct nucleophilic attack by a functional group on a protein (such as the amino group of a lysine (B10760008) residue) on the electrophilic carbonyl carbon of the acyl glucuronide. nih.gov This results in the displacement of the glucuronic acid moiety and the formation of an amide bond between the salicylic acid and the protein. nih.gov This process is generally favored at higher pH values. nih.gov

Glycation: This mechanism is initiated by the acyl migration of the 1-β-O-acyl glucuronide to its positional isomers (2-β, 3-β, 4-β). nih.govmdpi.com These isomers can then react with protein amino groups, potentially through a pathway involving an Amadori rearrangement, to form a stable covalent adduct. nih.gov

Research has shown that incubating SAG or its isomers with human serum albumin results in the formation of these adducts. nih.gov This reactivity provides a pathway for the covalent attachment of the salicyl group to tissue macromolecules, which is distinct from the acetylating capacity of aspirin (B1665792) itself. nih.gov

Covalent Adduct Formation with Human Serum Albumin (HSA) in Vitro

ReactantIncubation PartnerResultProposed MechanismsReference
Salicyl Acyl Glucuronide (SAG) and its isomersHuman Serum Albumin (HSA)Formation of covalent adducts with the proteinTransacylation and Glycation nih.govnih.govmdpi.com

Assessment of Hydrolytic Stability and Enzymatic Degradation Pathways of Conjugates

In addition to intramolecular rearrangement and covalent binding, acyl glucuronides are subject to hydrolysis, which cleaves the ester bond and releases the parent compound (salicylic acid) and glucuronic acid. nih.gov This degradation can occur through two main pathways:

Chemical Hydrolysis: This is a non-enzymatic process where the ester linkage is cleaved by water. The rate of chemical hydrolysis is highly dependent on pH, with stability generally being greater at acidic pH and increasing significantly as the pH becomes more alkaline.

Enzymatic Hydrolysis: This pathway is mediated by β-glucuronidase enzymes, which are found in various tissues and also produced by gut bacteria. nih.gov These enzymes specifically catalyze the cleavage of the β-glucuronide bond. For instance, UGT1A9 is the primary enzyme for forming the phenolic glucuronide of salicylic acid, while UGT2B7 is key for acyl glucuronidation. The reverse reaction, hydrolysis, can be catalyzed by β-glucuronidases, playing a role in the disposition and potential enterohepatic recirculation of the drug. While specific stability data for Salicyl Acyl Glucuronide is sparse in the provided results, the general principles of glucuronide hydrolysis apply. nih.gov

Advanced Bioanalytical Methodologies Employing Salicylic Acid β D O Glucuronide D4

Application as an Internal Standard in Quantitative Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone for the quantitative analysis of drugs and their metabolites in complex biological matrices due to its superior sensitivity and selectivity. mtak.husemanticscholar.org The use of a stable isotope-labeled internal standard, such as Salicylic (B10762653) Acid β-D-O-Glucuronide-d4, is the most recognized technique to compensate for matrix effects and variability during analysis. chromatographyonline.com This internal standard co-elutes with the endogenous analyte (Salicylic Acid β-D-O-Glucuronide) and experiences similar ionization suppression or enhancement, allowing for reliable quantification. researchgate.net

The selectivity of LC-MS/MS relies on the unique fragmentation pattern of a molecule. In tandem mass spectrometry, a specific precursor ion is selected and fragmented to produce characteristic product ions. This process is known as a Multiple Reaction Monitoring (MRM) transition.

For glucuronide conjugates, a common fragmentation pathway is the neutral loss of the glucuronic acid moiety, which corresponds to a mass loss of 176.0321 Da. nih.gov For Salicylic Acid β-D-O-Glucuronide-d4, the precursor ion would be the deuterated conjugate, and a primary product ion would be the deuterated salicylic acid fragment. This specific transition allows the instrument to distinguish the internal standard from the endogenous analyte and other matrix components. Characteristic fragment ions for glucuronides, such as m/z 113, may also be monitored. uab.edu

Below is a table of representative MS/MS transitions that can be developed for the quantification of salicylic acid glucuronide using its deuterated internal standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization ModeNotes
Salicylic Acid β-D-O-Glucuronide313.07137.02NegativeTransition corresponds to the loss of the glucuronic acid moiety.
This compound317.09141.05NegativeTransition corresponds to the loss of the glucuronic acid moiety from the deuterated standard.

Data is illustrative and based on the chemical structures and common fragmentation patterns of glucuronide conjugates.

Matrix effects occur when co-eluting endogenous components from a biological sample interfere with the ionization of the target analyte, leading to ion suppression or enhancement and compromising data accuracy. chromatographyonline.comchromatographyonline.com Several strategies are employed to mitigate these effects:

Optimized Sample Preparation: The goal is to remove interfering substances, primarily phospholipids, from the sample. chromatographyonline.com Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). chromatographyonline.com While PPT is simple, LLE and SPE often provide cleaner extracts, thereby reducing matrix effects.

Chromatographic Separation: Adjusting chromatographic conditions, such as the mobile phase composition, gradient, and column chemistry, can separate the analyte of interest from matrix components that cause interference. chromatographyonline.com

Use of Stable Isotope-Labeled Internal Standards: This is considered the most effective approach to compensate for matrix effects. chromatographyonline.com this compound is an ideal internal standard as it has nearly identical chemical and physical properties to the analyte. It co-elutes and experiences the same degree of matrix effect, allowing the ratio of the analyte peak area to the internal standard peak area to remain constant, thus ensuring accurate quantification. researchgate.net

Integration into Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for profiling a wide range of metabolites. illinois.edu However, non-volatile and polar compounds like glucuronides are not directly amenable to GC-MS analysis. They require a chemical derivatization step, typically trimethylsilylation, to increase their volatility and thermal stability. mdpi.com

In a GC-MS metabolite profiling workflow, this compound would be added to the sample at the beginning of the preparation process. It would undergo the same extraction and derivatization steps as the endogenous salicylic acid glucuronide. The resulting derivatized, deuterated standard serves to normalize for variations throughout the analytical process, including inconsistencies in derivatization efficiency and potential analyte loss during injection. mdpi.com The mass spectrometer can easily differentiate the deuterated standard from the non-deuterated analyte based on their mass-to-charge ratios, correcting for analytical variability and improving the accuracy of the semi-quantitative data provided in profiling studies.

Validation of Bioanalytical Methods for Salicylic Acid and its Glucuronide Metabolites

Bioanalytical method validation is a regulatory requirement to ensure that a method is reliable and reproducible for its intended use, which is the quantification of an analyte in a specific biological matrix. nih.govich.orgfda.gov

A full validation assesses several key parameters using ex vivo samples, such as plasma or urine, that have been spiked with known concentrations of the analyte.

Linearity: This establishes the concentration range over which the instrument response is proportional to the analyte concentration. A calibration curve is generated, and its correlation coefficient (R²) should ideally be greater than 0.99. nih.govnih.gov

Accuracy and Precision: Accuracy measures how close the measured concentration is to the true value, while precision measures the reproducibility of these measurements. nih.gov They are typically assessed at multiple concentration levels, including the lower limit of quantification (LLOQ), low, medium, and high. Acceptance criteria often require accuracy to be within ±15% (±20% at the LLOQ) of the nominal value and precision (expressed as the coefficient of variation, %CV) to be ≤15% (≤20% at the LLOQ). scitechjournals.com

Limits of Quantification (LOQ): The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. nih.govresearchgate.net

The following table presents representative validation data for the quantification of salicylic acid and its glucuronide metabolite.

Validation ParameterSalicylic AcidSalicylic Acid GlucuronideAcceptance Criteria
Linearity Range 0.1 - 8 µg/mL scitechjournals.com0.2 - 20 µg/mL nih.govR² > 0.99
Correlation Coefficient (R²) > 0.999 scitechjournals.com> 0.99-
Accuracy (% Bias) -2.5% to 3.1%-4.2% to 5.5%Within ±15%
Intra-day Precision (%CV) ≤ 5.8%≤ 6.3%≤ 15%
Inter-day Precision (%CV) ≤ 6.2%≤ 7.1%≤ 15%
Lower Limit of Quantification (LLOQ) 0.1 µg/mL scitechjournals.com0.2 µg/mL nih.govAccuracy ±20%, Precision ≤20%

Data is representative and compiled from typical values reported in bioanalytical method validation literature. scitechjournals.comnih.gov

Robustness: This is an evaluation of the method's capacity to remain unaffected by small, deliberate variations in method parameters, such as mobile phase composition, flow rate, or column temperature. mdpi.com It provides an indication of the method's reliability during normal usage.

Reproducibility: This demonstrates that the method can be successfully used by different analysts on different instruments and on different days. It is often assessed by analyzing the same set of samples in different laboratories or under varied conditions to ensure the transferability and long-term reliability of the bioanalytical method.

Chromatographic Separation Techniques for Distinguishing Glucuronide Isomers

The bioanalytical determination of drug metabolites is a critical aspect of pharmacokinetic and metabolic studies. When a drug, such as salicylic acid, is metabolized, it can form various conjugates, including glucuronides. These glucuronides can exist as different isomers, which may possess distinct physicochemical properties and biological activities. Consequently, the ability to chromatographically separate and individually quantify these isomers is paramount for a comprehensive understanding of the drug's disposition. The use of stable isotope-labeled internal standards, such as this compound, is instrumental in achieving accurate quantification by compensating for matrix effects and variations in sample processing.

Salicylic acid primarily forms two types of glucuronide conjugates: the phenolic glucuronide, where the glucuronic acid moiety is attached to the phenolic hydroxyl group, and the acyl glucuronide, where the linkage is through the carboxylic acid group. These two forms are structural isomers with the same molecular weight, necessitating effective chromatographic separation for their individual measurement. Furthermore, acyl glucuronides are known to be chemically reactive and can undergo intramolecular rearrangement, or acyl migration, to form positional isomers (e.g., 2-O-acyl, 3-O-acyl, and 4-O-acyl glucuronides). This reactivity underscores the importance of developing robust chromatographic methods that can resolve the primary metabolite from its various isomeric forms.

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), often coupled with tandem mass spectrometry (MS/MS), are the predominant techniques for the separation and quantification of glucuronide isomers. The separation is typically achieved using reversed-phase chromatography, where the choice of stationary phase, mobile phase composition, pH, and gradient elution profile are critical parameters that are optimized to achieve the desired resolution.

Detailed Research Findings

Research in the field has largely focused on the separation of the non-deuterated glucuronide isomers of salicylic acid. These methodologies, however, provide a strong foundation for the separation of their deuterated analogues, as the isotopic labeling is not expected to significantly alter the chromatographic behavior.

A study by Liu and Smith detailed an isocratic reversed-phase HPLC method for the simultaneous determination of salicylate (B1505791) and its metabolites, including salicyl acyl glucuronide. The method utilized a C18 column with a mobile phase consisting of methanol, acetonitrile (B52724), and 25 mM acetic acid, allowing for an analysis time of less than 20 minutes. While this method was effective for separating the acyl glucuronide from other metabolites, the resolution of multiple acyl positional isomers was not the primary focus.

Another key consideration in the chromatography of acyl glucuronides is their instability. It has been shown that under physiological conditions (pH 7.4), salicyl acyl glucuronide can undergo rearrangement to its positional isomers. Therefore, bioanalytical methods must be designed to minimize this isomerization during sample collection, storage, and analysis, often by maintaining a low pH and temperature.

The chromatographic separation of a drug candidate's acyl glucuronide from seven of its positional isomers has been successfully demonstrated, highlighting the capabilities of modern HPLC techniques. In this instance, an isocratic separation on a C18 column with a mobile phase of acetonitrile and water containing formic acid achieved baseline resolution of all isomers within 10 minutes. This provides a methodological template that can be adapted for the separation of this compound isomers.

The following data tables illustrate the typical chromatographic parameters and expected results for the separation of deuterated salicylic acid glucuronide isomers based on established methods for their non-deuterated counterparts.

Table 1: Illustrative HPLC-MS/MS Parameters for the Separation of Deuterated Salicylic Acid Glucuronide Isomers

ParameterCondition
Chromatographic System UHPLC coupled to a triple quadrupole mass spectrometer
Column C18 reversed-phase, 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 5% B to 40% B over 8 minutes, followed by a wash and re-equilibration
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometer Electrospray Ionization (ESI) in Negative Mode
MRM Transitions Specific precursor-to-product ion transitions for each deuterated isomer

Table 2: Expected Chromatographic Retention Times and Resolution for Deuterated Salicylic Acid Glucuronide Isomers

CompoundExpected Retention Time (min)Resolution (Rs) from this compound
Salicylic Acid Phenolic Glucuronide-d44.2> 2.0
This compound (1-O-acyl)5.5-
2-O-acyl Glucuronide-d4 Isomer5.8> 1.5
3-O-acyl Glucuronide-d4 Isomer6.1> 1.5
4-O-acyl Glucuronide-d4 Isomer6.4> 1.5

Application in Preclinical and Mechanistic Research Models

In Vitro Studies on the Biotransformation and Metabolic Fate of Salicylate (B1505791) Conjugates in Cellular and Subcellular Systems

In vitro systems, such as human liver microsomes (HLMs) and heterologously expressed enzymes, are fundamental for studying the biotransformation of salicylic (B10762653) acid. In these systems, salicylic acid is metabolized into two major conjugates: salicylic acid phenolic glucuronide (SPG) and salicylic acid acyl glucuronide (SAG). nih.gov This conjugation is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.govresearchgate.net

Research using a panel of expressed UGT enzymes has identified the specific isoforms responsible for salicylate glucuronidation. With the exception of UGT1A4, UGT2B15, and UGT2B17, all tested UGTs were found to catalyze both phenolic and acyl glucuronidation. nih.govresearchgate.net Notably, the ratio of SPG to SAG formation varies significantly among different UGT isoforms, highlighting their distinct catalytic specificities. nih.govresearchgate.net For instance, the ratio of phenolic to acyl glucuronide formation can range more than twelve-fold, from 0.5 for UGT1A6 to 6.1 for UGT1A1. nih.govresearchgate.net UGT1A9 is considered a primary catalyst for the formation of the phenolic glucuronide. caymanchem.com

In such in vitro assays, Salicylic Acid β-D-O-Glucuronide-d4 is used as an internal standard to quantify the formation of SPG. By adding a known amount of the deuterated standard to the experimental samples, variations in sample preparation and mass spectrometer response can be normalized, ensuring high accuracy in determining the rate of metabolite formation by different UGT enzymes or cellular fractions.

Table 1: UGT Isoforms Involved in Salicylic Acid Glucuronidation nih.govresearchgate.net
UGT IsoformCatalyzes Phenolic Glucuronidation (SPG)Catalyzes Acyl Glucuronidation (SAG)Ratio of Phenolic to Acyl Glucuronide Formation
UGT1A1YesYes6.1
UGT1A3YesYesData Not Specified
UGT1A4NoNoN/A
UGT1A6YesYes0.5
UGT1A7YesYesData Not Specified
UGT1A8YesYesData Not Specified
UGT1A9YesYesData Not Specified
UGT1A10YesYesData Not Specified
UGT2B4YesYesData Not Specified
UGT2B7YesYesData Not Specified
UGT2B15NoNoN/A
UGT2B17NoNoN/A

Utilization in Ex Vivo Organ Perfusion and Tissue Slice Models for Pharmacokinetic Characterization

Ex vivo models, including isolated perfused organs and precision-cut tissue slices, bridge the gap between in vitro simplicity and in vivo complexity. These models maintain the tissue architecture and cellular heterogeneity, providing valuable insights into organ-specific drug metabolism and transport. For example, ex vivo explants of inflamed tissues have been used to measure the local production of prostaglandins (B1171923) and the effect of salicylates. nih.gov

In these experimental setups, this compound is a critical tool for pharmacokinetic characterization. When studying the disposition of salicylic acid in a perfused liver or kidney, for instance, the perfusate and tissue homogenates can be analyzed for metabolites. The deuterated standard allows for the precise quantification of salicylic acid phenolic glucuronide, helping to determine rates of formation, uptake, and efflux within the intact organ, free from the systemic influences of a whole animal model. This provides a more accurate picture of tissue-specific clearance and metabolic pathways.

Elucidation of Absorption, Distribution, and Elimination Processes in Animal Models Using Deuterated Tracers

Animal models are essential for understanding the complete pharmacokinetic profile of a drug, encompassing absorption, distribution, metabolism, and elimination (ADME). The use of stable isotope-labeled compounds, or deuterated tracers, has become a cornerstone of modern ADME studies. nih.gov Deuteration provides a way to trace the drug molecule and its metabolites without altering the fundamental chemical properties of the compound. nih.gov

Studies in rats have extensively characterized the pharmacokinetics of salicylic acid and its metabolites. nih.govnih.gov For example, research using 14C-labeled salicylic acid in Fischer 344 rats has detailed how urinary elimination and metabolite profiles change with age. nih.gov In older rats (25 months), the excretion of the phenolic glucuronide was significantly decreased compared to younger rats. nih.gov

In such studies, this compound serves as the ideal internal standard for LC-MS bioanalysis of samples (e.g., plasma, urine, tissue). It allows researchers to accurately quantify the concentration of the endogenously formed salicylic acid phenolic glucuronide, distinguishing it from the administered parent drug and other metabolites. This precise quantification is vital for constructing accurate pharmacokinetic models and understanding how factors like age, disease state (e.g., diabetes), or protein deficiency affect the metabolic fate of salicylic acid. nih.govnih.govnih.gov

Table 2: Age-Related Changes in Urinary Excretion of Salicylic Acid Metabolites in Male Fischer 344 Rats (5 mg/kg dose) nih.gov
MetaboliteEffect of AgeSignificance
Salicyluric Acid (SUA)Significantly increased in 12- and 25-month-old rats.Suggests an age-related shift in conjugation pathways.
Salicylic Acid Phenolic Glucuronide (SA-PG)Significantly decreased in 25-month-old rats.Indicates reduced UGT activity for this pathway in older animals.
Salicylic Acid Acyl Glucuronide (SA-AG)Unchanged with age.Suggests this conjugation pathway is less affected by age.
Unmetabolized Salicylic Acid (SAL)Unchanged with age.Renal excretion of parent drug is stable with age at this dose.

Investigations into the Role of Glucuronides in Plant Physiology and Defense Mechanisms (where deuterated compounds serve as analytical tools)

In plants, salicylic acid (SA) is a critical phytohormone that regulates growth and, most notably, defense responses against pathogens. mdpi.comnih.gov To control its activity, SA is converted into inactive storage forms, which are primarily glucose conjugates, not glucuronides. nih.govnih.gov This is a key distinction from mammalian metabolism, as plants utilize UDP-glucose as the sugar donor, forming salicylic acid glucosides. The two main forms are salicylic acid 2-O-β-D-glucoside (SAG) and the salicylic acid glucose ester (SGE). nih.gov

Specific plant enzymes, UDP-glycosyltransferases (UGTs), catalyze these reactions. For example, in Arabidopsis thaliana, UGT74F1 is responsible for producing SAG, while UGT74F2 primarily forms SGE. nih.gov In tea plants (Camellia sinensis), the enzyme CsUGT87E7 has been shown to catalyze the formation of SGE, playing a role in disease resistance. nih.gov These glucosylated forms are typically stored in the plant vacuole and can be hydrolyzed back to active SA when needed. nih.gov

While this compound is not the specific conjugate found in plants, the principle of using deuterated compounds as analytical tools is directly applicable. To study the dynamics of plant defense, researchers require a precise method to quantify the levels of SAG and SGE in plant tissues. A deuterated salicylic acid glucoside would serve as the perfect internal standard for LC-MS analysis, enabling the accurate measurement of these signaling molecules during events like pathogen infection or environmental stress. This allows for a deeper understanding of the signaling network that governs plant immunity.

Table 3: Examples of Plant UGTs Involved in Salicylic Acid Glucosylation
Plant SpeciesEnzymePrimary ProductReference
Arabidopsis thalianaUGT74F1Salicylic Acid Glucoside (SAG) nih.gov
Arabidopsis thalianaUGT74F2Salicylic Acid Glucose Ester (SGE) nih.gov
Camellia sinensis (Tea Plant)CsUGT87E7Salicylic Acid Glucose Ester (SGE) nih.gov
Nicotiana tabacum (Tobacco)UDP-glucose:SA glucosyltransferaseSA O-beta-D-glucoside nih.gov

Studies on Enzyme Kinetics and Inhibition Profiles of UGTs with Salicylic Acid Substrates

Understanding the kinetics and inhibition profiles of UGT enzymes is crucial for predicting drug-drug interactions and variability in drug response. solvobiotech.comevotec.com Kinetic studies determine parameters such as the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax), which describe the affinity of an enzyme for its substrate and its maximum catalytic rate. Inhibition studies, which determine values like the half-maximal inhibitory concentration (IC50), are essential for assessing whether one drug can affect the metabolism of another. solvobiotech.com

Studies have characterized the kinetics of salicylic acid glucuronidation by various UGTs. By comparing the apparent Km values from expressed UGTs with those from pooled human liver microsomes, UGT2B7 has been suggested as a primary catalyst of acyl glucuronidation, while multiple UGTs appear to contribute to phenolic glucuronidation. nih.govresearchgate.net Furthermore, salicylic acid itself has been shown to act as an uncompetitive inhibitor of UGT2B17, an enzyme involved in steroid metabolism. mdpi.comnih.gov

In these highly quantitative assays, the use of this compound is paramount. To determine the kinetic parameters for the formation of salicylic acid phenolic glucuronide, the deuterated compound is used as an internal standard to accurately measure the amount of product formed over time at various substrate concentrations. This accuracy is essential for fitting data to kinetic models and for reliably determining inhibition constants, providing the data needed for regulatory submissions and for building predictive models of drug interactions. evotec.com

Table 4: Kinetic and Inhibition Data for UGTs with Salicylate Substrates
EnzymeSubstrate/InhibitorParameterFindingReference
UGT2B7Salicylic AcidApparent KmSuggested as a likely catalyst of salicylic acid acyl glucuronidation based on Km comparisons. nih.govresearchgate.net
Multiple UGTsSalicylic AcidApparent KmSuggested as catalysts of phenolic glucuronidation. nih.govresearchgate.net
UGT2B17Salicylic Acid (as inhibitor)Inhibition TypeUncompetitive inhibition of UGT2B17 activity. mdpi.comnih.gov
CsUGT87E7 (Plant)Salicylic AcidApparent Km12.22 ± 3.22 µM nih.gov

Future Directions and Emerging Research Paradigms

Development of Multi-Analyte Quantitative Methods for Comprehensive Salicylate (B1505791) Metabolomics

The complete understanding of salicylate disposition requires analytical methods capable of simultaneously quantifying the parent drug and its various metabolites in complex biological matrices. The development of such multi-analyte methods is a key area of future research.

Historically, methods like gas chromatography-mass spectrometry (GC-MS) have been developed for the simultaneous analysis of compounds like methyl salicylate, ethyl salicylate, and salicylic (B10762653) acid in biological fluids. nih.gov More commonly, high-performance liquid chromatography (HPLC) with UV detection has been employed. scielo.brusp.brscienceopen.com While functional, these methods can sometimes lack the sensitivity and resolution required for comprehensive metabolomic studies. scielo.brusp.br

Modern approaches are moving towards more sensitive and specific platforms like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov These methods offer lower limits of detection and quantification, crucial for measuring low-abundance metabolites. scielo.br The future of salicylate metabolomics lies in the expansion of these multi-analyte panels to include not just the primary metabolites—salicylic acid, salicyluric acid, and gentisic acid—but also the full range of glucuronide conjugates, including the phenolic and acyl glucuronides. nih.gov The development of a single, robust method that can accurately quantify acetylsalicylic acid, salicylic acid, and their key metabolites, including Salicylic Acid β-D-O-Glucuronide, from a single small volume sample represents a significant goal. nih.govnih.gov

Table 1: Comparison of Analytical Methods for Salicylate Analysis

MethodAnalytesAdvantagesDisadvantagesReference(s)
GC-MS Methyl Salicylate, Ethyl Salicylate, Salicylic AcidGood for volatile compounds, validated for biological fluids.Requires derivatization, may have variability for some analytes. nih.gov
HPLC-UV Acetylsalicylic Acid, Salicylic AcidWidely available, official method in some pharmacopoeias.Lower sensitivity and resolution compared to MS methods. scielo.brusp.br
LC-MS/MS Salicylic Acid, Phenolic and Acyl GlucuronidesHigh sensitivity and specificity, suitable for complex mixtures.Higher equipment cost and complexity. nih.gov

The use of deuterated internal standards, such as Salicylic Acid β-D-O-Glucuronide-d4, is integral to the accuracy of these advanced quantitative methods. They mimic the analytical behavior of the non-deuterated (endogenous) analyte but are distinguishable by mass, allowing for precise correction of matrix effects and variations in sample processing and instrument response.

Exploration of Novel Glucuronide Conjugates and Their Biological Significance

Glucuronidation is a major pathway in the metabolism of salicylic acid, catalyzed by UDP-glucuronosyltransferases (UGTs). nih.gov This process involves conjugating glucuronic acid to the parent molecule, which increases its water solubility and facilitates its excretion. nih.gov The two primary glucuronide metabolites of salicylic acid are the salicylic acid phenolic glucuronide and the salicylic acid acyl glucuronide. nih.gov

Future research will likely focus on:

Discovering Novel Conjugates: While the phenolic and acyl glucuronides are well-known, advanced mass spectrometry techniques may reveal other, minor glucuronide conjugates or even conjugates of salicylic acid's other metabolites.

Biological Activity: Glucuronidation is typically seen as a detoxification pathway that deactivates a compound. nih.gov However, this is not always the case. The biological significance of individual glucuronide conjugates is an area of growing interest. Research is needed to determine if metabolites like Salicylic Acid β-D-O-Glucuronide have any residual pharmacological or toxicological activity or if they can be hydrolyzed back to the active salicylic acid by enzymes like β-glucuronidase, which is found in various tissues and bacteria. nih.gov This deconjugation can lead to enterohepatic recirculation of the parent drug, prolonging its effects. nih.gov

Transporter Interactions: The elimination of glucuronides from cells and the body is dependent on efflux transporters. nih.gov Understanding how different salicylate glucuronides interact with specific transporters (e.g., MRPs, BCRP) is crucial for a complete picture of salicylate disposition and potential drug-drug interactions.

Table 2: UGT Isoforms Involved in Salicylic Acid Glucuronidation

UGT IsoformCatalyzes Phenolic GlucuronidationCatalyzes Acyl GlucuronidationPhenolic:Acyl RatioReference
UGT1A1YesYes6.1 nih.gov
UGT1A3YesYesNot Specified nih.gov
UGT1A6YesYes0.5 nih.gov
UGT1A7YesYesNot Specified nih.gov
UGT1A8YesYesNot Specified nih.gov
UGT1A9YesYesNot Specified nih.gov
UGT1A10YesYesNot Specified nih.gov
UGT2B4YesYesNot Specified nih.gov
UGT2B7YesYesNot Specified nih.gov
UGT1A4, 2B15, 2B17NoNoN/A nih.gov

Integration of Computational Modeling and In Silico Predictions for Glucuronide Metabolism

The experimental identification of metabolic pathways for new chemical entities is time-consuming and expensive. nih.govoup.com Consequently, there is a growing interest in using computational, or in silico, models to predict a compound's metabolic fate. oup.com This is particularly relevant for UGT-mediated glucuronidation, a key pathway for many drugs. nih.gov

Several in silico models have been developed to predict the sites of UGT-mediated metabolism on drug-like molecules. nih.govnih.gov These models use machine learning algorithms and graph neural networks, trained on large datasets of known UGT substrates and their sites of metabolism (SOMs). nih.govoup.com

Key Modeling Approaches:

Support Vector Machines (SVM): Early models used SVM to build classifiers for different types of glucuronidation sites, such as aliphatic hydroxyls, aromatic hydroxyls, and carboxylic acids. oup.com

XenoSite: This model improves on earlier approaches by being able to predict glucuronidation of less common substructures and can combine predictions into a single assessment of metabolic soft spots. nih.gov

Meta-UGT: A more recent framework that uses a combination of machine learning and graph neural networks to first predict if a molecule is a UGT substrate and then identify the specific SOMs. This model has shown high accuracy in predicting the correct site of metabolism. nih.gov

These predictive tools are becoming invaluable in early-stage drug discovery for identifying metabolically labile sites and guiding the design of molecules with improved pharmacokinetic profiles. oup.com Future research will aim to enhance the accuracy of these models by incorporating more complex data, such as isoform-specific substrate preferences and the influence of 3D protein structure. oup.com Physiologically based pharmacokinetic (PBPK) modeling is another emerging tool that can integrate in vitro metabolism data with transporter kinetics to better predict in vivo outcomes. nih.gov

Advanced Research into Deuterium (B1214612) Kinetic Isotope Effects in UGT-Mediated Reactions

The use of this compound as an internal standard is based on the kinetic isotope effect (KIE). wikipedia.org A KIE describes the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes—in this case, replacing hydrogen with deuterium. wikipedia.org

The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. youtube.com Consequently, breaking a C-D bond requires more energy, and reactions involving the cleavage of this bond proceed more slowly. youtube.comyoutube.com This effect is particularly important in drug metabolism, where the oxidation of C-H bonds is often a rate-limiting step. nih.govnih.gov By strategically replacing hydrogens at metabolically vulnerable sites with deuterium, it is possible to slow down a drug's metabolism, which can improve its pharmacokinetic profile. youtube.complos.org This strategy is known as "deuterium switching" or creating "heavy drugs". youtube.com

While much of the research on KIEs in drug metabolism has focused on cytochrome P450 (CYP) enzymes, the principles are equally applicable to UGT-mediated reactions. nih.govnih.gov The formation of Salicylic Acid β-D-O-Glucuronide involves the UGT enzyme, and while the C-H bonds on the aromatic ring (which are replaced by deuterium in the d4 isotopologue) are not broken during the conjugation reaction itself, the presence of deuterium can still influence the reaction. This is known as a secondary kinetic isotope effect, which is generally smaller than a primary KIE but can still be significant. wikipedia.org

Future research in this area will focus on:

Quantifying KIEs in UGT Reactions: Precisely measuring the magnitude of the KIE for the glucuronidation of deuterated salicylates by various UGT isoforms. This would provide fundamental insights into the UGT reaction mechanism.

Probing Transition States: KIEs are a powerful tool for studying the transition state of an enzyme-catalyzed reaction. umich.edu Detailed KIE studies can help elucidate the precise mechanism by which UGTs recognize and conjugate their substrates.

Predictive Modeling of KIEs: Integrating KIE data into computational models to better predict the metabolic stability of deuterated compounds. Understanding the factors that determine the magnitude of the KIE is critical for the successful design of deuterated drugs. nih.gov

The study of deuterated compounds like this compound not only provides essential tools for analytical chemistry but also opens doors to fundamental investigations into enzyme kinetics and drug metabolism.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for quantifying Salicylic Acid β-D-O-Glucuronide-d4 in biological matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is the gold standard. Deuterium labeling (d4) allows differentiation from endogenous glucuronides by leveraging distinct mass transitions. Ensure calibration curves incorporate matrix-matched standards to account for ion suppression/enhancement effects . Reverse-phase columns (e.g., C18) and acidic mobile phases (0.1% formic acid) optimize separation of polar glucuronide metabolites .

Q. How is this compound synthesized and characterized for research use?

  • Methodological Answer : Synthesis typically involves enzymatic glucuronidation using recombinant UDP-glucuronosyltransferase (UGT) isoforms (e.g., UGT1A9) incubated with deuterated salicylic acid and uridine diphosphate glucuronic acid (UDPGA). Post-reaction, purification via solid-phase extraction (SPE) or preparative HPLC is critical. Structural validation requires nuclear magnetic resonance (NMR) for stereochemical confirmation and high-resolution mass spectrometry (HRMS) for isotopic purity (>95%) .

Q. What are the key stability considerations for storing this compound?

  • Methodological Answer : Store at -20°C in anhydrous, light-protected conditions to prevent hydrolysis of the glucuronide bond. Lyophilized forms are more stable than solutions. Regular stability testing under accelerated conditions (e.g., 40°C/75% RH) using LC-MS/MS monitors degradation products like free salicylic acid-d4 .

Advanced Research Questions

Q. How do UGT isoform-specific kinetics influence the formation of this compound in vitro?

  • Methodological Answer : Use recombinant UGT-expressing cell lines (e.g., HEK293) to isolate isoform activity. Kinetic parameters (Km, Vmax) are derived via Michaelis-Menten plots, with UDPGA as a co-substrate. Competitive inhibition assays (e.g., with β-estradiol for UGT1A1) identify isoform contributions. Deuterium labeling does not significantly alter UGT binding affinity but may affect reaction rates due to isotopic mass effects .

Q. What experimental strategies resolve contradictions in metabolic flux data for deuterated vs. non-deuterated glucuronides?

  • Methodological Answer : Isotopic effects can perturb enzyme turnover rates or membrane transport. Parallel experiments with non-deuterated controls and stable isotope tracer studies (e.g., ¹³C-labeled UDPGA) clarify kinetic discrepancies. Normalize data to cell viability (e.g., OD600) and enzyme activity (e.g., p-nitrophenol glucuronidation assays) to control for batch variability .

Q. How does deuterium labeling impact the pharmacokinetic (PK) profiling of Salicylic Acid β-D-O-Glucuronide in vivo?

  • Methodological Answer : Deuterated analogs reduce metabolic interference from endogenous glucuronides in PK studies. Use crossover designs in animal models, comparing d4-labeled and unlabeled compounds. Bile duct cannulation can isolate enterohepatic recirculation effects. LC-MS/MS with deuterium-specific MRM transitions ensures selective quantification in plasma and urine .

Q. What are the challenges in modeling tissue-specific glucuronidation of this compound?

  • Methodological Answer : Microsomal preparations from liver, kidney, and intestinal tissues quantify regional UGT activity. Adjust for tissue-specific pH (e.g., intestinal alkalinity) and co-factor availability (e.g., UDPGA concentrations). Physiologically based pharmacokinetic (PBPK) modeling integrates in vitro kinetic data but requires validation against in vivo biodistribution studies .

Data Analysis and Contradiction Management

Q. How to address matrix effects when quantifying this compound in complex biological samples?

  • Methodological Answer : Matrix effects are mitigated using isotope dilution (internal standards) and post-column infusion checks. Validate methods per FDA guidelines: spike recovery (85–115%), precision (CV <15%), and linearity (R² >0.99) across expected concentration ranges. For lipid-rich matrices (e.g., liver homogenates), phospholipid removal SPE cartridges reduce ion suppression .

Q. What statistical approaches reconcile variability in glucuronide recovery rates across experimental replicates?

  • Methodological Answer : Mixed-effects models account for batch-to-batch variability in enzyme activity or sample preparation. Principal component analysis (PCA) identifies outliers in multi-omics datasets. Normalize recovery rates to housekeeping metabolites (e.g., creatinine in urine) or external calibrators spiked pre-extraction .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.